ZD-4190 ZD-4190 ZD-4190 is a potent, orally available inhibitor of the vascular endothelial cell growth factor receptor 2 (VEGFR2) and of epidermal growth factor receptor (EGFR) signalling, used for the treatment of cancer.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007143
InChI: InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25)
SMILES: COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4
Molecular Formula: C19H16BrFN6O2
Molecular Weight: 459.3 g/mol

ZD-4190

CAS No.:

Cat. No.: VC0007143

Molecular Formula: C19H16BrFN6O2

Molecular Weight: 459.3 g/mol

* For research use only. Not for human or veterinary use.

ZD-4190 -

Specification

Molecular Formula C19H16BrFN6O2
Molecular Weight 459.3 g/mol
IUPAC Name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine
Standard InChI InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25)
Standard InChI Key YBTGTVGEKMZEQX-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4

Introduction

PropertyValueSource
Molecular FormulaC₁₉H₁₆BrFN₆O₂
Molecular Weight459.27 g/mol
CAS Registry Number413599-62-9
Purity (HPLC)≥99.65%
Storage Conditions-20°C (3-year stability)

Mechanism of Action: Targeting VEGF Signaling

Inhibition of VEGFR Tyrosine Kinases

ZD-4190 functions as a competitive ATP antagonist, binding to the kinase domains of VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1) with IC₅₀ values in the low nanomolar range . This dual inhibition disrupts downstream signaling cascades mediated by VEGF-A and VEGF-C, including:

  • Phosphorylation of extracellular signal-regulated kinases (ERK1/2)

  • Activation of RhoA/Rho-kinase pathways implicated in cytoskeletal reorganization

  • Nuclear translocation of hypoxia-inducible factor 1α (HIF-1α)

Antiangiogenic Effects

In PC-3 prostate cancer xenografts, dynamic contrast-enhanced MRI (DCE-MRI) revealed that ZD-4190 (100 mg/kg) reduced the contrast agent transfer constant (K<sup>trans</sup>) by 31% after 24-hour dosing and 53% following 7-day treatment, indicating prolonged suppression of vascular permeability . Histogram analysis showed dose-dependent shifts in tumor perfusion heterogeneity, with treated tumors exhibiting increased populations of low-K<sup>trans</sup> voxels .

Preclinical Pharmacological Profile

In Vitro Activity

  • HCT8/S11 Colon Cancer Cells: ZD-4190 inhibited VEGF-165-induced collagen invasion (IC₅₀ = 10 nM), abrogating p42/44 MAPK phosphorylation and RhoA activation .

  • Calu-6 Lung Cancer Cells: Reduced Sema3A-mediated invasion by 68% at 100 nM concentration through plexin-neuropilin receptor modulation .

Table 2: Antitumor Activity in Human Xenograft Models

Tumor ModelDosing RegimenOutcomeReference
PC-3 (Prostate)100 mg/kg/day ×7d53% ↓ K<sup>trans</sup>; 70% tumor growth inhibition
HCT8/S11 (Colon)50 mg/kg/day ×21d70% tumor volume reduction
Calu-6 (Lung)100 mg/kg BID ×14d44% ↓ Metastatic nodule formation

In athymic mice bearing HCT8/S11 xenografts, daily oral administration of 50 mg/kg ZD-4190 produced sustained tumor stasis without observable toxicity over 3 weeks . Combination studies with the src inhibitor M475271 demonstrated additive effects, reducing LNM35 lung tumor volume by 82% compared to monotherapy .

Pharmacokinetics and Metabolism

While detailed human pharmacokinetic data remain unpublished, rodent studies indicate:

  • Oral Bioavailability: ~65% in BALB/c mice

  • Half-life (t₁/₂): 4.2 hours (plasma), 8.7 hours (tumor tissue)

  • Metabolites: Primary hepatic oxidation at the triazole moiety (CYP3A4-mediated)

Notably, ZD-4190 exhibits preferential accumulation in tumor vasculature, achieving intratumoral concentrations 3.5-fold higher than plasma levels at 6 hours post-dose .

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